Regioselective N9 Silylation: Structural Confirmation of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- vs. N7-Silylated Isomer
9H-Purin-6-amine, N,9-bis(trimethylsilyl)- is structurally distinguished from its N7-silylated regioisomer (CAS 17963-53-0) by NMR and X-ray crystallography. The compound exhibits a distinctive 1H NMR signal for the H8 proton at δ ~8.0 ppm in CDCl3, whereas the N7-silylated isomer displays the H8 signal upfield at δ ~7.8 ppm due to altered ring current effects [1]. This spectral difference enables unambiguous identification of the N9-silylated product in reaction monitoring.
| Evidence Dimension | 1H NMR chemical shift of purine H8 proton |
|---|---|
| Target Compound Data | δ 8.0 ppm (CDCl3) |
| Comparator Or Baseline | N,7-bis(trimethylsilyl)purin-6-amine (N7 isomer): δ 7.8 ppm |
| Quantified Difference | Δδ = +0.2 ppm downfield shift for target compound |
| Conditions | 1H NMR (400 MHz, CDCl3) |
Why This Matters
This measurable spectral differentiation confirms N9 regiochemistry, a prerequisite for glycosylation reactions that produce biologically active N9-nucleosides (e.g., adenosine analogs) rather than inactive N7 byproducts.
- [1] Structural characterisation of trimethylsilyl-protected DNA bases. In: Supramolecular Chemistry, 2008, 20(5), 485-492. View Source
